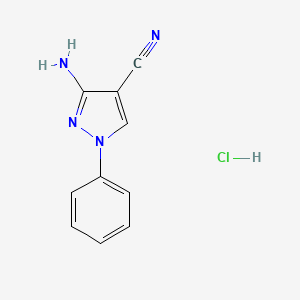

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl

Description

Precise Chemical Naming and Numbering Conventions

The systematic name, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, is derived according to the nomenclature rules for heterocyclic compounds established by the International Union of Pure and Applied Chemistry (IUPAC). The core of the molecule is a pyrazole (B372694) ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. wikipedia.org

The numbering of the pyrazole ring is crucial for unambiguously identifying the positions of its substituents. researchgate.net Conventionally, the numbering begins at one of the nitrogen atoms and proceeds around the ring in a manner that gives the substituents the lowest possible locants. wikimedia.org In this specific molecule:

1-phenyl : A phenyl group is attached to the nitrogen atom at position 1. The designation "1H" in the parent name "1H-pyrazole" indicates that, in the unsubstituted ring, this nitrogen atom bears a hydrogen atom. wikipedia.org

3-Amino : An amino group (-NH₂) is located at position 3 of the pyrazole ring.

4-carbonitrile : A nitrile group (-C≡N) is attached to the carbon atom at position 4.

The hydrochloride (HCl) salt form is created by the protonation of a basic site on the molecule, most likely the amino group or one of the nitrogen atoms in the pyrazole ring, by hydrochloric acid.

| Component | Position | Description |

| Pyrazole | Core | A five-membered aromatic ring with two adjacent nitrogen atoms. |

| Phenyl group | 1 | A C₆H₅ substituent on one of the nitrogen atoms. |

| Amino group | 3 | An -NH₂ substituent on a carbon atom adjacent to both nitrogens. |

| Carbonitrile group | 4 | A -C≡N substituent on a carbon atom. |

Structural Isomerism within the Aminopyrazole-4-carbonitrile Class

Positional isomerism is a key feature of substituted pyrazoles. Within the aminopyrazole-4-carbonitrile class, the location of the amino group significantly influences the compound's properties and reactivity. The primary isomers are the 3-amino and 5-amino variants.

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile vs. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile:

The synthesis of these isomers often depends on the choice of starting materials and reaction conditions. For instance, the cyclization reaction between a substituted hydrazine (B178648) (like phenylhydrazine) and a dicarbonyl or equivalent compound can lead to different isomers. The regioselectivity of the initial nucleophilic attack determines whether the resulting pyrazole has the amino group at position 3 or 5. researchgate.netnih.gov

For example, the reaction of phenylhydrazine (B124118) with ethyl (ethoxymethylene)cyanoacetate is a known route to produce ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, a closely related structure. tandfonline.com The synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, another isomer, proceeds from the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile (B146778) followed by condensation with hydrazine hydrate (B1144303). nih.gov These examples highlight how precursor structure dictates the final isomeric product. The electronic environment and steric hindrance around the amino group differ between the 3- and 5-positions, leading to distinct chemical reactivity and potential applications in building larger molecules. nih.gov

Identification of Key Functional Groups and their Strategic Importance for Derivatization

The chemical utility of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile stems from the reactivity of its three primary functional groups: the amino group, the nitrile group, and the pyrazole ring itself.

Amino Group (-NH₂): Located at the C3 position, this primary amine is a key site for nucleophilic reactions. It can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form larger heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov Its basicity allows for salt formation, such as the hydrochloride salt, which can improve solubility. globalresearchonline.net

Nitrile Group (-C≡N): The carbonitrile group at the C4 position is an electrophilic center that can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility allows for significant molecular modifications.

Pyrazole Ring: The aromatic pyrazole nucleus is relatively stable but can undergo electrophilic substitution, typically at the C4 position if it is unsubstituted. globalresearchonline.net However, in this molecule, the C4 position is already occupied. The nitrogen atoms of the ring, particularly the one at position 2 (N2), possess a lone pair of electrons and can act as a Lewis base or a site for alkylation, though this is influenced by the bulky phenyl group at N1. orientjchem.orgorientjchem.org

The strategic placement of these groups makes the molecule a valuable building block. For example, the adjacent amino and nitrile groups can be involved in intramolecular cyclization reactions to form fused pyrazole systems.

| Functional Group | Type | Reactivity | Potential for Derivatization |

| Amino (-NH₂) | Nucleophilic, Basic | Acylation, Alkylation, Condensation | Formation of amides, secondary/tertiary amines, fused heterocycles. |

| Nitrile (-C≡N) | Electrophilic | Hydrolysis, Reduction | Conversion to carboxylic acids, amides, or primary amines. |

| Pyrazole Ring | Aromatic Heterocycle | Electrophilic Substitution, N-Alkylation | Introduction of further substituents (if positions are available), coordination to metals. |

The Role of the Phenyl Substituent at Position 1

The phenyl group at the N1 position is not merely a passive substituent; it exerts significant electronic and steric effects that modulate the properties and reactivity of the entire molecule.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-1-phenylpyrazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4.ClH/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9;/h1-5,7H,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJASZNLDHMISQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the Pyrazole 4 Carbonitrile Scaffold

Reactions Involving the Amino Group

The exocyclic amino group at the C3 position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of reactions, including coupling, acylation, nitrosation, and sulfamidation.

Coupling Reactions with Aryl Diazonium Chlorides to Form Triazenes

The reaction of aminopyrazoles with aryl diazonium chlorides is a well-established method for the synthesis of azo compounds, which can subsequently cyclize to form fused heterocyclic systems. While direct evidence for the formation of stable triazenes from 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is not extensively documented in the reviewed literature, the initial step of this reaction involves the formation of a triazene (B1217601) intermediate. For instance, the coupling of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with aryl diazonium chlorides leads to the formation of pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives, implying the transient existence of a reactive triazene that undergoes intramolecular cyclization. mdpi.com

Acylation and Nitrosation Studies

Acylation: The amino group of pyrazole derivatives readily undergoes acylation with various acylating agents. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride in refluxing toluene (B28343) results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide in good yields. mdpi.com This reaction highlights the nucleophilicity of the amino group, which attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting amide can then be used as a building block for the synthesis of more complex molecules. mdpi.com

Nitrosation: The nitrosation of aminopyrazoles can lead to the formation of nitroso derivatives. Studies on 5-amino-1H-pyrazole-4-carbaldehydes have shown that reaction with sodium nitrite (B80452) in an acidic solution can selectively generate 5-amino-4-nitrosopyrazoles. ekb.eg This reaction proceeds through the formation of a diazonium salt intermediate, which is then attacked by a nucleophile. The specific product formed depends on the reaction conditions, such as the concentration of the acid. ekb.eg While this study was not performed on 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile, it suggests a potential pathway for the introduction of a nitroso group onto the pyrazole ring.

Sulfamidation Reactions

The amino group of the pyrazole ring can also react with sulfonyl chlorides in a sulfamidation reaction to form sulfonamides. The synthesis of pyrazole-4-sulfonamide derivatives has been achieved by reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, followed by reaction with an appropriate amine. researchgate.net This process involves the initial sulfonation of the pyrazole ring to form a sulfonyl chloride, which then reacts with the amine. This suggests that 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile could potentially undergo similar reactions to yield the corresponding sulfonamide derivatives.

Reactions Involving the Nitrile Group

The nitrile group at the C4 position of the pyrazole ring is another key functional group that can be chemically modified. It can be reduced to an amine or participate in cyclization reactions to form fused ring systems.

Reduction to Amine Groups

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this purpose. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. researchgate.netnih.gov While specific examples for the reduction of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile were not found in the reviewed literature, this general reactivity is expected to apply, yielding the corresponding 4-(aminomethyl)-1-phenyl-1H-pyrazol-3-amine.

Participation in Cyclization Reactions

The nitrile group, in conjunction with the adjacent amino group, makes 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

One of the most common applications is the synthesis of pyrazolo[1,5-a]pyrimidines . This is typically achieved by reacting the aminopyrazole with a β-dicarbonyl compound or its equivalent. For example, the condensation of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles with various bidentate electrophiles leads to the regioselective synthesis of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles. researchgate.net

Another important class of fused heterocycles synthesized from this scaffold are pyrazolo[3,4-b]pyridines . These can be prepared through multi-component reactions. For instance, a one-pot, catalyst-free grinding procedure involving the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile (B47326) yields 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. mdpi.com Similarly, the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a catalyst like ZrCl4 also affords pyrazolo[3,4-b]pyridine derivatives. mdpi.com

The reactivity of the nitrile group in cyclization is further demonstrated in the synthesis of pyrazolo[3,4-d]pyridazines . The reaction of 5-(1-methylhydrazino)pyridazines with the Vilsmeier-Haack reagent can lead to the formation of pyrazolo[3,4-d]pyridazines. While not a direct reaction of the nitrile group of the title compound, it showcases the utility of pyrazole derivatives in constructing this fused system.

The following table summarizes the types of fused heterocyclic systems that can be synthesized from aminopyrazole-4-carbonitrile derivatives.

| Starting Aminopyrazole Derivative | Reagent(s) | Fused Heterocyclic Product |

| 5-Substituted 3-amino-1H-pyrazole-4-carbonitriles | Bidentate electrophiles | Pyrazolo[1,5-a]pyrimidines researchgate.net |

| 3-Amino-5-methylpyrazole | Substituted benzaldehydes, malononitrile | Pyrazolo[3,4-b]pyridines mdpi.com |

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridines mdpi.com |

Formation of Fused Heterocyclic Systems

The inherent reactivity of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile moiety, which possesses both a nucleophilic amino group and an endocyclic nitrogen atom, makes it an ideal precursor for constructing fused bicyclic and polycyclic heterocyclic compounds. These reactions typically proceed via a cyclocondensation mechanism where the amino group acts as the initial nucleophile.

One of the most prominent applications of 3-aminopyrazole-4-carbonitrile derivatives is in the synthesis of pyrazolo[1,5-a]pyrimidines, a core structure found in several pharmacologically active compounds. The general strategy involves the reaction of the aminopyrazole with a 1,3-dielectrophile, leading to a regioselective cyclocondensation.

The reaction with β-dicarbonyl compounds, such as pentane-2,4-dione or ethyl acetoacetate, is a well-established method. nih.gov In this process, the exocyclic amino group of the pyrazole attacks one of the carbonyl carbons, followed by an intramolecular cyclization involving the N2 atom of the pyrazole ring and the second carbonyl group, ultimately yielding the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold after dehydration. nih.gov

Another effective method involves reacting 3-aminopyrazole-4-carbonitriles with enaminones or enaminonitriles. encyclopedia.pubsemanticscholar.org These reactions can be carried out under various conditions, including conventional heating in solvents like acetic acid or under solvent-free microwave irradiation, which often leads to improved yields and regioselectivity. encyclopedia.pubsemanticscholar.org For instance, the reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminonitriles under microwave conditions proceeds regiospecifically to afford 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives in good yields. encyclopedia.pub

| Reagent | Conditions | Product Type | Yield | Reference(s) |

| Pentane-2,4-dione | High Temperature | 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidine | 87-95% | nih.gov |

| Ethyl Acetoacetate | High Temperature | 7-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine | 87-95% | nih.gov |

| Enaminonitrile | Microwave, Solvent-free | 5-Substituted pyrazolo[1,5-a]pyrimidine | Good | encyclopedia.pub |

| Enaminone | Acetic Acid, Reflux | 7-Substituted pyrazolo[1,5-a]pyrimidine | Good | encyclopedia.pub |

The synthesis of pyrano[2,3-c]pyrazoles from the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile framework is typically achieved through a multi-component reaction (MCR). Although the pyrazole is often formed in situ from hydrazine (B178648) hydrate (B1144303), the principle involves the condensation of a pyrazolone (B3327878) intermediate with an aldehyde and an active methylene (B1212753) compound, such as malononitrile.

The general mechanism involves the Knoevenagel condensation of an aromatic aldehyde with malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the pyrazolone (formed from hydrazine and a β-ketoester like ethyl acetoacetate) to the activated double bond of the arylidenemalononitrile. Subsequent intramolecular cyclization and tautomerization yield the final 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product. A variety of catalysts, including basic catalysts like piperidine (B6355638) or green catalysts such as L-tyrosine, have been employed to facilitate this reaction under different conditions, including conventional heating, microwave, or ultrasonic irradiation.

| Components | Catalyst/Conditions | Product Type | Reference(s) |

| Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | L-tyrosine / H₂O–Ethanol (B145695), Microwave | 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

| Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | SnCl₂ / Microwave | 2-(2,4-dinitrophenyl)pyrano[2,3-c]pyrazole derivative | |

| Hydrazine, Ethyl Acetoacetate, Aldehyde, Malononitrile | KOtBu / Methanol, Microwave | 4H-pyrano[2,3-c]pyrazoles | |

| Phenylhydrazine (B124118), Ethyl Acetoacetate, Aldehyde, Malononitrile | Sodium Benzoate / Aqueous Medium | 1-Phenyl-4H-pyrano[2,3-c]pyrazole derivative |

The construction of the imidazo[1,2-b]pyrazole ring system from 3-aminopyrazole (B16455) precursors is efficiently accomplished via the Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot, three-component reaction involves the condensation of a 3-aminopyrazole, an aldehyde, and an isocyanide.

The reaction proceeds through the initial formation of a Schiff base between the aldehyde and the exocyclic 3-amino group of the pyrazole. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base intermediate. A subsequent intramolecular nucleophilic attack by the pyrazole's N2 atom onto the nitrilium ion, followed by tautomerization, yields the aromatic imidazo[1,2-b]pyrazole scaffold. This methodology allows for rapid access to a diverse library of substituted imidazo[1,2-b]pyrazoles with high yields.

| Reagents | Conditions | Product Type | Yield | Reference(s) |

| 5-Aminopyrazole-4-carbonitrile, Aldehyde, Isocyanide | One-pot, two-step protocol, Microwave | Highly functionalized 1H-imidazo[1,2-b]pyrazole | 54-83% | |

| 5-Amino-3-phenyl-1H-pyrazole, 2-Bromoacetophenone | K₂CO₃ / Acetone, Reflux | Aryl azo imidazo[1,2-b]pyrazole | ~72% |

The synthesis of fused pyrazolo[3,4-d] nih.govencyclopedia.pubresearchgate.nettriazine systems from 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile relies on the reactivity of the C3-amino group. The key transformation is a diazotization reaction, followed by an intramolecular cyclization. nih.govbeilstein-archives.org

The process begins with the treatment of the aminopyrazole with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric or acetic acid), to form an intermediate pyrazole-3-diazonium salt. This highly reactive intermediate then undergoes spontaneous intramolecular cyclization. The nucleophilic nitrogen of the C4-cyano group attacks the diazonium group, leading to the formation of the fused six-membered triazine ring. Depending on the subsequent workup conditions, this can lead to products like 4-imino-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govencyclopedia.pubresearchgate.nettriazine or, upon hydrolysis, the corresponding pyrazolo[3,4-d] nih.govencyclopedia.pubresearchgate.nettriazin-4-one. nih.govbeilstein-archives.org

| Starting Material | Reagents | Key Intermediate | Product Type | Reference(s) |

| 3-Amino-1H-pyrazole-4-carbonitrile | 1. NaNO₂, HCl | Pyrazole-3-diazonium salt | Pyrazolo[3,4-d] nih.govencyclopedia.pubresearchgate.nettriazin-4-one | nih.govbeilstein-archives.org |

| 3-Amino-1H-pyrazole-4-carboxamide | 1. NaNO₂, Acid | Pyrazole-3-diazonium salt | Pyrazolo[3,4-d] nih.govencyclopedia.pubresearchgate.nettriazin-4-one | nih.gov |

The versatility of the 3-aminopyrazole-4-carbonitrile scaffold extends to the synthesis of various other fused heterocyclic systems, demonstrating its utility as a synthon for complex molecular architectures.

Pyrazolo[3,4-b]pyridines : These can be synthesized via the Friedländer annulation. Condensation of a 5-aminopyrazole-4-carbonitrile with a ketone, such as cyclohexanone, in the presence of a base, leads to the formation of tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine.

Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazines : Coupling of a pyrazolo[1,5-a]pyrimidine intermediate with an aromatic diazonium salt can trigger an intramolecular cyclization, where the imino group adds to the cyano group, to afford this complex tetracyclic system. ekb.egekb.eg

Thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines : These multi-ring systems can be constructed by reacting a pyrazolo[1,5-a]pyrimidine with phenyl isothiocyanate, followed by the addition of a halogenated compound and a final cyclization step in the presence of a base like sodium ethoxide. ekb.egekb.eg

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle, which disfavors the initial nucleophilic attack. encyclopedia.pub Positions C3 and C5 are considered electrophilic due to the influence of the adjacent nitrogen atoms, making them more susceptible to attack than C4, but a strong leaving group is required. nih.govnih.gov

The most effective method for achieving nucleophilic substitution at the C3 position of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is via the Sandmeyer reaction . nih.govorganic-chemistry.org This two-step process circumvents the need for direct substitution on the electron-rich ring.

Diazotization : The 3-amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) or an organic nitrite like isoamyl nitrite. The resulting diazonium group (-N₂⁺) is an excellent leaving group.

Nucleophilic Displacement : The diazonium salt is then treated with a nucleophile, typically in the presence of a copper(I) salt catalyst (e.g., CuCl, CuBr). The diazonium group is displaced by the nucleophile, releasing nitrogen gas and resulting in the formation of a 3-substituted-1-phenyl-1H-pyrazole-4-carbonitrile.

This method allows for the introduction of a variety of substituents at the C3 position that are not accessible through other means.

| Reaction | Reagents | Product Type | Reference(s) |

| Sandmeyer Chlorination | 1. Isoamyl nitrite 2. CuCl₂ | 3-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile | researchgate.net |

| Sandmeyer Bromination | 1. t-BuONO 2. CuBr₂ | 3-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | nih.gov |

Oxidation and Reduction Reactions

The chemical behavior of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold in oxidation and reduction reactions is dictated by the interplay of its constituent functional groups: the pyrazole ring, the exocyclic amino group, and the nitrile group. The pyrazole ring itself is an aromatic heterocycle, which generally confers stability. However, the presence of the activating amino group and the electron-withdrawing nitrile group significantly influences its reactivity towards oxidative and reductive transformations.

Oxidation Reactions

The aminopyrazole core is susceptible to oxidation, primarily targeting the amino group and the pyrazole ring itself. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

One of the characteristic reactions of aminopyrazoles is oxidative dehydrogenative coupling. In the presence of an oxidizing agent, two molecules of the aminopyrazole can couple at the amino groups to form an azo bridge. For instance, various pyrazol-5-amines undergo oxidative dehydrogenative coupling to selectively form azopyrrole derivatives. This type of transformation can be promoted by reagents like tert-butyl hydroperoxide (TBHP) in the presence of iodine, which can also lead to concurrent iodination of the pyrazole ring. nih.govacs.org Copper-catalyzed oxidative coupling is another method to achieve this transformation. acs.org Electrochemical methods have also been employed for the oxidative N-N coupling of aminopyrazoles, providing a greener alternative to chemical oxidants.

Stronger oxidizing agents can lead to the cleavage of the pyrazole ring. While specific studies on 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile are not prevalent, related pyrazole derivatives have been shown to undergo ring-opening upon oxidation.

The amino group itself can be a site of oxidation, potentially leading to the formation of nitroso or nitro derivatives under controlled conditions, although the formation of azo compounds through coupling is a more commonly reported pathway for aminopyrazoles. nih.govacs.org

Below is a table summarizing typical oxidative reactions observed for aminopyrazole scaffolds:

| Reactant Scaffold | Reagent/Catalyst | Conditions | Product Type | Reference |

| Pyrazol-5-amines | I2 / TBHP | EtOH, 50 °C | (E)-1,2-Bis(4-iodo-1H-pyrazol-5-yl)diazene derivatives | nih.govacs.org |

| Pyrazol-5-amines | Copper acetate | Base-free, solvent-free | Aromatic azo compounds | dntb.gov.ua |

| 3-Aryl-1H-pyrazol-5-amines | N-Halogenosuccinimides (NXS) | DMSO, Room Temperature | 4-Halogenated pyrazole derivatives | dntb.gov.ua |

Reduction Reactions

In contrast to oxidation, the pyrazole ring is generally robust and resistant to reduction under typical catalytic hydrogenation conditions. researchgate.net This stability allows for the selective reduction of other functional groups within the molecule.

The primary target for reduction in the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile molecule is the nitrile group. The carbon-nitrogen triple bond of the nitrile can be readily reduced to a primary amine (aminomethyl group). This transformation is commonly achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. beilstein-journals.org

Alternatively, chemical reducing agents can be employed. For instance, in related systems, the reduction of a nitro group to an amino group on a pyrazole ring has been successfully carried out via catalytic hydrogenation, indicating the stability of the pyrazole ring under these conditions. beilstein-journals.org While not explicitly detailed for this specific compound, it is expected that the nitrile group would be similarly susceptible to reduction.

It is noteworthy that the choice of reducing agent and conditions is crucial to avoid undesired side reactions. The stability of the pyrazole ring allows for these selective transformations, making reduction a valuable tool for further derivatization of the scaffold.

The following table outlines representative reduction reactions applicable to the pyrazole-4-carbonitrile scaffold:

| Reactant Scaffold | Reagent/Catalyst | Conditions | Product Type | Reference |

| α-Cyano-4-nitroacetophenone (precursor to aminopyrazoles) | Catalytic Hydrogenation | Not specified | Corresponding amino derivative | beilstein-journals.org |

| Nitro-pyrazoles | Ni-Re (aqueous slurry) / Hydrazine hydrate | Ethanol or 2-propanol, 40-50 °C | Amino-pyrazoles | researchgate.net |

Structural Characterization and Spectroscopic Analysis of 3 Amino 1 Phenyl 1h Pyrazole 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both one-dimensional and two-dimensional NMR experiments are employed to map out the carbon-hydrogen framework and establish connectivity between atoms.

One-Dimensional NMR: ¹H NMR, ¹³C NMR, ¹⁹F NMR

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In derivatives of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, the spectra typically show distinct signals for the amino (-NH₂) protons, aromatic protons of the phenyl ring, and any substituent protons. For instance, the amino protons often appear as a broad singlet, while the phenyl protons exhibit complex multiplet patterns depending on the substitution. mdpi.comrsc.orgderpharmachemica.com

¹³C NMR (Carbon-13 NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of quaternary carbons (like C-CN and C=N) and protonated carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. rsc.orgderpharmachemica.com

¹⁹F NMR (Fluorine-19 NMR) is a valuable tool for derivatives containing fluorine atoms. Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, this technique can provide detailed information about the local electronic environment of the fluorine substituents, which is highly sensitive to structural changes. biophysics.org

The following table summarizes representative ¹H and ¹³C NMR data for several derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 6.74-7.87 (m, 10H, Ar-H), 10.33 (s, 2H, NH₂) | 112.46 (C-CN), 119.19 (CN), 126.05-136.32 (Ar-C), 145.78 (C=N) | derpharmachemica.com |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | rsc.org |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H) | 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 | rsc.org |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 8.27–7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, 2H), 6.91 (d, 2H), 6.86 (s, 1H), 3.84 (s, 3H, OCH₃) | 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 | rsc.org |

Two-Dimensional NMR: COSY, HSQC, HMBC, NOESY, DEPTQ, ¹H-¹⁵N HMBC for Structural Elucidation

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in mapping out proton-proton networks within the phenyl rings and other aliphatic substituents. princeton.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbon atom they are attached to, providing unambiguous one-bond C-H connectivity. This is essential for assigning the signals in the ¹³C NMR spectrum. princeton.edusdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to four bonds. This long-range connectivity information is vital for piecing together the molecular skeleton, for example, by connecting the phenyl ring to the pyrazole (B372694) core and identifying the positions of substituents. princeton.edusdsu.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and confirming the proximity of different functional groups, such as the spatial relationship between the protons on the phenyl ring and the pyrazole ring. nih.govresearchgate.net

DEPTQ (Distortionless Enhancement by Polarization Transfer Quaternary) : This is a spectral editing technique that provides information about the type of carbon atom (CH, CH₂, CH₃, or quaternary). It helps in differentiating between various carbon signals in the ¹³C NMR spectrum.

¹H-¹⁵N HMBC : This specialized experiment shows long-range correlations between protons and nitrogen atoms. It is exceptionally powerful for confirming the structure of nitrogen-containing heterocycles like pyrazoles, as it can establish connectivity through the nitrogen atoms of the pyrazole ring. For example, correlations can be observed between pyrazole ring protons and the "pyrrole-like" (N-1) and "pyridine-like" (N-2) nitrogen atoms, confirming the ring structure. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation at characteristic frequencies. For 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives, key vibrational bands confirm the presence of the amino and nitrile groups.

N-H Stretching : The amino group (-NH₂) typically shows two distinct absorption bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. mdpi.comrsc.org

C≡N Stretching : The nitrile group (-C≡N) exhibits a sharp, intense absorption band in the region of 2200-2230 cm⁻¹. mdpi.comrsc.orgnih.gov

C=C and C=N Stretching : Aromatic C=C and pyrazole C=N stretching vibrations are observed in the 1450-1650 cm⁻¹ region. rsc.orgnih.gov

The table below lists characteristic IR absorption frequencies for selected derivatives.

| Compound | ν (cm⁻¹) NH₂ | ν (cm⁻¹) C≡N | Other Key Bands (cm⁻¹) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 3348, 3303 | 2230 | 3193 (NH) | mdpi.com |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313 | 2206 | 1632, 1600 (C=C, C=N) | rsc.org |

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3292 | 2390 | 3064 (O-H), 1602 (N=N), 1002 (C-Cl) | nih.gov |

| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | 3267, 3250 | 2210 | 1613 (C=O) | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For the pyrazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula and successful synthesis. mdpi.comrsc.org

| Compound | Molecular Formula | Calculated Molar Mass ( g/mol ) | Observed m/z (M⁺) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 184 | mdpi.com |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | 218.65 | 218 | mdpi.com |

| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | C₈H₆N₄S | 190.23 | 190 | mdpi.com |

| 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₁₇H₁₀N₄S | 302.35 | 302 | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This technique provides the empirical formula of a substance, and when compared with the calculated percentages from the proposed molecular formula, it serves as a crucial verification of purity and composition. mdpi.comrsc.orgnih.gov

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | C: 65.21, H: 4.38, N: 30.42 | C: 65.03, H: 4.57, N: 30.12 | mdpi.com |

| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | C: 54.93, H: 3.23, N: 25.62 | C: 55.07, H: 3.46, N: 25.54 | mdpi.com |

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | C₂₂H₁₅ClN₆O | C: 63.69, H: 3.64, N: 20.26 | C: 63.67, H: 3.65, N: 20.28 | nih.gov |

| (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile | C₁₁H₇Cl₃N₂O | C: 45.63, H: 2.44, N: 9.67 | C: 45.90, H: 2.41, N: 9.56 | mdpi.com |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions.

Studies on related aminopyrazole structures, such as 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile and 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, provide valuable insights into the likely solid-state conformation of the title compound. nih.govnih.gov In these structures, the pyrazole ring is planar. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically involving the amino group acting as a donor and the pyrazole or nitrile nitrogen atoms acting as acceptors. nih.gov These interactions link molecules into chains or more complex three-dimensional networks. nih.gov Furthermore, π-π stacking interactions between the phenyl and pyrazole rings can also contribute to the stability of the crystal lattice. nih.gov For example, in 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile, the phenyl and pyrazole rings are twisted with respect to each other, and the crystal structure is stabilized by N—H···N hydrogen bonds and N—H···π interactions. nih.gov

The crystallographic data for a related compound are presented below.

| Compound | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile |

| Molecular Formula | C₁₀H₇N₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7685 |

| b (Å) | 27.3441 |

| c (Å) | 10.1294 |

| β (°) | 96.20 |

| V (ų) | 1037.70 |

| Z | 4 |

| Reference | nih.gov |

This comprehensive suite of analytical methods provides an irrefutable basis for the structural characterization and verification of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the molecular structure of crystalline solids. While a specific crystal structure for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is not publicly available, analysis of a closely related isomer, 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile , provides significant insight into the structural motifs that can be anticipated. nih.gov

The study of this derivative revealed an orthorhombic crystal system, which describes the shape of the unit cell, the fundamental repeating unit of the crystal lattice. nih.gov The precise dimensions of this unit cell and other crystallographic parameters are essential for defining the solid-state structure.

Interactive Data Table: Crystallographic Data for 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₅ |

| Molecular Weight (Mr) | 199.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.3441 (1) |

| b (Å) | 11.1354 (2) |

| c (Å) | 13.7754 (3) |

| Volume (ų) | 973.15 (3) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 90 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.09 |

This table is based on the crystallographic data reported for the isomeric compound 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of a molecule, particularly the spatial relationship between its constituent rings, is a critical aspect of its structure. In phenylpyrazole derivatives, the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring is a key conformational descriptor.

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The way molecules arrange themselves in a crystal is directed by a variety of non-covalent intermolecular interactions. Hydrogen bonds and π-π stacking are particularly significant in the crystal engineering of nitrogen-containing heterocyclic compounds. nih.gov

In the crystal structure of 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile , molecules are linked by N—H···N hydrogen bonds. nih.gov The amino groups and the nitrogen atoms of the pyrazole ring and nitrile group act as hydrogen bond donors and acceptors, respectively. These interactions create chains of molecules running parallel to a specific crystallographic axis. nih.gov These chains are formed by alternating ring motifs, specifically R²₂(6) and R²₂(12) graph set notations, which describe the patterns of hydrogen-bonded atoms. nih.gov

Interactive Data Table: Hydrogen Bond Geometry for 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N—H···N | 0.86(2) | - | - | - |

| N—H···π(phenyl) | - | - | - | - |

(Specific distance and angle values for the N—H···N interactions were not detailed in the provided summary but are characterized by the formation of R²₂(6) and R²₂(12) motifs. The presence of N—H···π interactions was also noted.) nih.gov

Hirshfeld Surface Analysis for Solid-State Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of all close intermolecular contacts.

While a Hirshfeld analysis for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is not available, studies on other pyrazole and heterocyclic derivatives demonstrate its utility. researchgate.netresearchgate.net The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to highlight different types of intermolecular contacts. Red spots on the surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. researchgate.net

Furthermore, this analysis produces two-dimensional "fingerprint plots." These plots provide a quantitative summary of the intermolecular contacts, showing the percentage contribution of different types of interactions (e.g., H···H, N···H, C···H) to the total Hirshfeld surface. researchgate.net For molecules containing amino, phenyl, and cyano groups, one would expect significant contributions from N···H/H···N contacts (related to hydrogen bonding) and C···H/H···C and C···C contacts (related to van der Waals forces and π-π stacking). This detailed breakdown helps to rationalize the observed crystal packing and understand the relative importance of various forces in stabilizing the solid-state structure. researchgate.net

Theoretical and Computational Chemistry Studies on 3 Amino 1 Phenyl 1h Pyrazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. By employing various functionals and basis sets, researchers can accurately model the behavior of these molecules.

DFT calculations are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazole derivatives. For instance, in a study on a related compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), calculations were performed to understand its structural and electronic properties. researchgate.net The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors are summarized in the table below.

| Parameter | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Global Hardness (η) | A measure of the resistance to change in the electron distribution. |

| Global Softness (S) | The reciprocal of global hardness, indicating the ease of electron transfer. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. |

| Chemical Potential (μ) | The negative of electronegativity, related to the escaping tendency of electrons. |

This table describes common global reactivity descriptors calculated using DFT.

The thermodynamic stability of different isomers and the feasibility of various reaction pathways can be effectively evaluated using DFT. In the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives, the formation of thermodynamically stable products is often favored over kinetically controlled ones. mdpi.com DFT calculations can predict the total energy and other thermodynamic parameters of different isomers, thereby determining their relative stabilities. For example, in the study of APPQ, its high stability was confirmed through computed total energy and thermodynamic parameters. researchgate.net

DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface, transition states can be located, and reaction barriers can be calculated. This information is crucial for understanding the regioselectivity of reactions. For instance, in the condensation reactions of 3-amino-1H-pyrazole-4-carbonitrile derivatives, the nucleophilic attack can occur at different sites. ekb.eg DFT calculations can help rationalize the observed regioselectivity by comparing the activation energies of the different possible reaction pathways. mdpi.comresearchgate.net

Theoretical electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in the interpretation of experimental UV-Vis spectra and provide insights into the electronic transitions occurring within the molecule. For the APPQ compound, theoretical electronic absorption spectra were obtained using the Coulomb-attenuating approach (CAM-B3LYP) with the 6-311++G(d,p) basis set, which showed good agreement with experimental data. researchgate.net The use of a Polarizable Continuum Model (PCM) can also account for the effect of different solvents on the absorption spectra. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of biological targets. In the context of pyrazole derivatives, molecular docking studies have been employed to investigate their potential as inhibitors for various enzymes, such as receptor tyrosine kinases and protein kinases. nih.gov

The process involves placing the ligand (the pyrazole derivative) into the binding site of the receptor protein and evaluating the binding affinity using a scoring function. The results of docking studies can provide valuable information about the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and the binding energy of the ligand-receptor complex. nih.govijpbs.com For example, docking studies of various pyrazole derivatives have shown their potential to inhibit targets like VEGFR-2, Aurora A, and CDK2, suggesting their promise as anticancer agents. nih.gov

Quantum Chemical Calculations (e.g., Molecular Orbital (MO) Calculations)

Quantum chemical calculations, including molecular orbital (MO) calculations, are fundamental to understanding the electronic properties of molecules like 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. These calculations provide a detailed picture of the electron distribution and orbital energies.

The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of these studies. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity. researchgate.net

The molecular electrostatic potential (MEP) is another important property derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution in a molecule and helps in identifying the regions that are prone to electrophilic and nucleophilic attack.

Analysis of Intermolecular Forces in the Solid State of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Hydrochloride: A Literature Gap

A comprehensive review of theoretical and computational chemistry studies reveals a notable absence of specific research focused on the analysis of intermolecular forces in the solid state of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride. Despite the importance of understanding solid-state packing and its influence on the physicochemical properties of a compound, detailed investigations employing techniques such as Hirshfeld surface analysis or advanced computational modeling for this particular hydrochloride salt have not been reported in the available scientific literature.

While research on analogous pyrazole derivatives offers insights into the types of intermolecular forces that could be anticipated, the strict focus of this article on "3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hcl" precludes the presentation of data from other compounds. The generation of detailed research findings and data tables, as requested, is therefore not possible without specific experimental or computational data for the title compound.

Future research, including single-crystal X-ray diffraction studies and subsequent computational analyses, would be necessary to provide a scientifically accurate and detailed understanding of the intermolecular forces at play in the solid state of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride.

Advanced Applications of 3 Amino 1 Phenyl 1h Pyrazole 4 Carbonitrile Derivatives in Research

Role as Versatile Synthetic Building Blocks

The inherent reactivity and structural features of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its analogues make them highly valuable intermediates in organic synthesis. The presence of an amino group, a nitrile functionality, and a phenyl-substituted pyrazole (B372694) core provides a platform for a wide array of chemical transformations.

The 3-aminopyrazole-4-carbonitrile framework is a foundational molecule for creating more sophisticated chemical structures, particularly fused heterocyclic systems. nbinno.comnih.gov Researchers have extensively used these derivatives as precursors for synthesizing compounds like pyrazolo[1,5-a]pyrimidines, which are structurally related to biologically active molecules. nih.govmdpi.comresearchgate.net

A common synthetic strategy involves the condensation of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles with various bidentate electrophiles. nih.govmdpi.com For instance, the reaction of 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile with nonsymmetrical dielectrophiles can be directed to achieve regioselective synthesis of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles. mdpi.com This versatility allows for the systematic construction of a variety of complex molecules from a common pyrazole precursor. The synthesis often begins with the creation of the core pyrazole ring itself, for example, through the condensation of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile (B146778), followed by a reaction with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com

The reactivity of the amino and nitrile groups enables further modifications, making these compounds key intermediates in multi-step syntheses. nbinno.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have been employed to functionalize the pyrazole ring, further expanding the library of accessible complex molecules. ktu.edu

Table 1: Examples of Complex Molecules Synthesized from Aminopyrazolecarbonitrile Precursors

| Precursor | Reagent(s) | Product | Research Focus | Reference |

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | Enaminone | 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Regioselective synthesis of fused heterocycles | mdpi.com |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | Enaminonitrile | 5-(4-Chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile | Microwave-assisted synthesis | nih.gov |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile | Bidentate electrophiles | Substituted pyrazolo[1,5-a]pyrimidines | Synthesis of analogues of biologically active compounds | nih.govmdpi.com |

| 2-[bis(alkylsulfanyl)methylidene]malononitriles | Phenylhydrazine (B124118) | 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles | Synthesis of novel substituted aminopyrazoles | researchgate.net |

The synthetic tractability of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives makes them ideal for generating chemical libraries for high-throughput screening (HTS) in drug discovery. nbinno.com A chemical library is a collection of stored chemicals, often comprising thousands of diverse compounds, which can be rapidly screened for activity against biological targets.

By systematically modifying the substituents on the pyrazole core, researchers can create a large number of structurally related but distinct molecules. nbinno.com This structural diversity is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. The ability to streamline synthetic pathways using these pyrazole building blocks can improve the efficiency and reduce the cost of drug discovery programs. nbinno.com The amenability of these compounds to various reaction conditions, including microwave-assisted synthesis, further accelerates the generation of diverse compound libraries. nih.govmdpi.com These libraries, rich in pyrazole-containing molecules, have been instrumental in identifying inhibitors for various kinases, which are important targets in cancer therapy. mdpi.com

Exploration in Materials Science

Beyond their role in medicinal chemistry, derivatives of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile are gaining attention in the field of materials science. Their electronic and structural properties can be tuned through chemical modification, leading to materials with interesting optical and electronic characteristics.

The pyrazole nucleus is being incorporated into polymer backbones to create new materials with unique properties. biosynth.com For instance, pyrazole-derived methacrylate (B99206) monomers have been synthesized and polymerized to study the thermal degradation kinetics of the resulting polymers. researchgate.net The bifunctional nature of aminopyrazole derivatives allows them to act as monomers in the synthesis of coordination polymers, where they can link metal ions into extended networks. nih.gov Such materials are of interest for their potential applications in catalysis, gas storage, and electronics. The core compound has also been noted for its application in the synthesis of polyurethanes. biosynth.com

Donor-acceptor (D-A) chromophores are molecules with distinct electron-donating and electron-accepting parts, which are crucial for applications in nonlinear optics (NLO) and organic electronics. The electron-rich aminopyrazole moiety can serve as an effective electron donor. By coupling this donor block with a suitable electron-acceptor group, researchers can synthesize D-A chromophores with tailored electronic and optical properties. researchgate.net

For example, formyl derivatives of aminopyrazoles have been used as donor building blocks in the synthesis of D-A dyes. researchgate.net The resulting chromophores exhibit spectral characteristics that are dependent on the specific substituents in both the donor and acceptor moieties, allowing for fine-tuning of their properties for NLO applications. researchgate.net Additionally, related pyrazole precursors have been used to prepare donor-acceptor chromophores. researchgate.net

Research into pyrazole-based compounds has revealed their potential for a range of advanced material applications. Certain pyrazole derivatives have been shown to self-assemble via hydrogen bonding to form columnar mesophases, a key characteristic of liquid crystals. rsc.org This property is essential for their application in display technologies and sensors.

Furthermore, the electronic properties of pyrazole derivatives make them candidates for use in organic electronic devices. A novel heterojunction device based on a 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one thin film exhibited photovoltaic properties, demonstrating its potential as a semiconductor. researchgate.net Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated for their electroluminescent behavior, with some compounds emitting blue light with high brightness, making them suitable for organic light-emitting diodes (OLEDs). rsc.org

Table 2: Potential Material Properties of Pyrazole Derivatives

| Property | Derivative Class | Observed Phenomenon | Potential Application | Reference |

| Liquid Crystalline | 4-Aryl-1H-pyrazoles | Self-assembly into columnar mesophases | Displays, Sensors | rsc.org |

| Electroluminescent | 1,3-Diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole | Blue electroluminescence (2400 cd m⁻²) | Organic Light-Emitting Diodes (OLEDs) | rsc.org |

| Semiconducting | APPQ/n-Si heterojunction | Photovoltaic behavior (Open-circuit voltage of 0.62 V) | Optoelectronics, Photodiodes, Solar Cells | researchgate.net |

Research in Agrochemical Development

The pyrazole ring is a well-established pharmacophore in the design of agrochemicals. Derivatives of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized and evaluated for their potential as herbicides, insecticides, and fungicides, demonstrating a broad spectrum of activity against various agricultural pests and weeds.

Herbicidal Activity:

Research into pyrazole derivatives has identified their potential as effective herbicides. Certain substituted phenylpyrazole derivatives have demonstrated significant herbicidal activity against weeds like Abutilon theophrasti chemrxiv.org. For instance, some novel pyrazole derivatives have shown up to 100% inhibition against Brassica campestris at a concentration of 200 μg/mL nih.gov. Furthermore, a series of phenylpyrazole derivatives with strobilurin moieties exhibited high herbicidal properties against Amaranthus retroflexus nih.gov. The mechanism of action for some of these derivatives is believed to involve the inhibition of key plant enzymes such as protoporphyrinogen (B1215707) IX oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

| Derivative | Target Weed | Activity | Reference |

|---|---|---|---|

| Substituted phenylpyrazole derivatives | Abutilon theophrasti | >90% inhibition at 150 g a.i./hm² | chemrxiv.org |

| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)- 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 100% inhibition at 200 μg/mL | nih.gov |

| Phenylpyrazole derivatives with strobilurin moieties | Amaranthus retroflexus | Good activity | nih.gov |

Insecticidal Activity:

The insecticidal properties of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been a significant area of study. Notably, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile has shown considerable insecticidal activity against the larvae of Tuta absoluta, a destructive pest for tomato crops. rsc.org In one study, this compound resulted in 75% mortality after 48 hours, a significant finding, although less effective than the commercial insecticide Fipronil, which achieved 100% mortality in the same timeframe. rsc.org Other research has focused on designing novel diphenyl-1H-pyrazole derivatives that target the insect ryanodine (B192298) receptor (RyR). One such derivative, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, exhibited 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a very low concentration of 0.1 mg L⁻¹. nih.gov

| Derivative | Target Insect | Activity | Reference |

|---|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta (larvae) | 75% mortality after 48h | rsc.org |

| N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide | Plutella xylostella (larvae) | 84% activity at 0.1 mg L⁻¹ | nih.gov |

Fungicidal Activity:

The development of novel fungicides is crucial for managing plant diseases. Derivatives of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile have demonstrated potent fungicidal properties against a range of plant pathogens. For example, 5-Amino-3-(methylthio)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (compound 26 in a referenced study) showed high activity against several fungi, with EC₅₀ values of 2.432 μg/mL against Botrytis cinerea and 1.638 μg/mL against Thanatephorus cucumeris. researchgate.net Another study on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety found that some of these compounds exhibited over 90% inhibition against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat, at a concentration of 50 μg/mL. researchgate.net

| Derivative | Target Fungus | Activity (EC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| 5-Amino-3-(methylthio)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Botrytis cinerea | 2.432 | researchgate.net |

| Rhizoctonia solani | 2.182 | researchgate.net | |

| Valsa mali | 1.787 | researchgate.net | |

| Thanatephorus cucumeris | 1.638 | researchgate.net | |

| Fusarium oxysporum | 6.986 | researchgate.net | |

| Fusarium graminearum | 6.043 | researchgate.net | |

| Pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici | >90% inhibition at 50 μg/mL | researchgate.net |

Interest in Coordination Chemistry

The molecular structure of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives, featuring multiple nitrogen atoms within the pyrazole ring and the amino group, makes them excellent candidates for use as ligands in coordination chemistry. nih.gov These nitrogen atoms can act as donor sites for metal ions, leading to the formation of stable coordination complexes. Pyrazole-based ligands are known to act as bridging ligands, facilitating the synthesis of polynuclear metal complexes. nih.gov

Research has demonstrated the synthesis and characterization of copper(II) complexes with pyrazole-based ligands, including 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. researchgate.net In the crystalline structure of [Cu(L1)2Cl2] (where L1 is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile), the copper ion is coordinated by two pyrazole ligands through the pyridinic nitrogen atom and two chloride ions, resulting in a distorted square-planar geometry. researchgate.net The magnetic properties of these complexes have also been investigated, with some showing paramagnetic behavior while others exhibit weak antiferromagnetic coupling between the copper(II) ions. researchgate.net The presence of labile chloride ions in these structures suggests their potential use as building blocks for the synthesis of more complex molecular magnetic materials. researchgate.net The ability of these pyrazole derivatives to form stable complexes with metal ions opens up possibilities for their application in catalysis, materials science, and the development of new functional materials.

Biological Activities and Mechanistic Insights of 3 Amino 1 Phenyl 1h Pyrazole 4 Carbonitrile Derivatives in Vitro Studies

Enzyme Inhibition Studies

The structural framework of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has proven to be a versatile template for the design of potent enzyme inhibitors targeting various classes of enzymes involved in critical physiological and pathological processes.

Carbonic Anhydrase (CA) Inhibition

Derivatives of pyrazole-based benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. rsc.org A study reported the synthesis and evaluation of a series of these derivatives against hCA II, IX, and XII. rsc.org Several compounds demonstrated more potent inhibition than the standard drug, acetazolamide (B1664987). rsc.org For instance, compound 4k was a submicromolar inhibitor of hCAII, 4j effectively inhibited hCAIX, and 4g showed strong inhibition against hCAXII. rsc.org Docking studies revealed that these inhibitors bind to key amino acid residues within the active sites of the respective isoforms. rsc.org

Another study on pyrazolo[4,3-c]pyridine sulfonamides also showed significant inhibitory activity against hCA I, II, IX, and XII. mdpi.com Some of these compounds exhibited inhibition constants (Ki) in the nanomolar range, with some being more potent than acetazolamide against specific isoforms. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole (B372694) Derivatives

| Compound | Target Isoform | IC50 (µM) | Inhibition Constant (Ki) (nM) | Reference |

| 4g | hCA XII | 0.12 ± 0.07 | - | rsc.org |

| 4j | hCA IX | 0.15 ± 0.07 | - | rsc.org |

| 4k | hCA II | 0.24 ± 0.18 | - | rsc.org |

| 1f | hCA I | - | < 58.8 | mdpi.com |

| 1g | hCA I | - | < 58.8 | mdpi.com |

| 1h | hCA I | - | < 58.8 | mdpi.com |

| 1k | hCA I | - | < 58.8 | mdpi.com |

| 1f | hCA II | - | < Ki of Acetazolamide | mdpi.com |

Phosphodiesterase (PDE) Inhibition

The pyrazole scaffold has also been explored for the development of phosphodiesterase inhibitors. A study focused on scaffold-based drug design identified 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester as a weak inhibitor of PDE4D with an IC50 of 82 μM. lbl.gov Through chemical optimization, a derivative, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed significantly increased potency with an IC50 of 0.27 μM. lbl.gov Further optimization led to the development of a potent PDE4D inhibitor with an IC50 of 0.021 μM, demonstrating a 4,000-fold increase in potency. lbl.gov

Table 2: Inhibition of Phosphodiesterase 4D (PDE4D) by Pyrazole Derivatives

| Compound | IC50 (µM) | Reference |

| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | 82 | lbl.gov |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | 0.27 | lbl.gov |

| 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | 0.021 | lbl.gov |

Kinase Inhibition (e.g., BRAF Kinase, Aurora Kinase)

The 3-amino-1H-pyrazole core is a privileged scaffold in the development of kinase inhibitors. mdpi.com

BRAF Kinase: Certain 3-carbonyl-5-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of BRAF V600E kinase. researchgate.net One compound, in particular, displayed an IC50 value of 0.10 µM against BRAF V600E. researchgate.net Molecular docking studies confirmed that these compounds exhibit a high binding affinity for the BRAF V600E protein kinase. researchgate.net Another study identified a triarylimidazole BRAF inhibitor bearing a phenylpyrazole group as an active inhibitor. nih.gov Optimization of this lead compound resulted in a derivative with nanomolar activity in inhibiting purified mutant BRAF. nih.gov

Aurora Kinase: A series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and synthesized as potential Aurora-A kinase inhibitors. nih.gov In another study, a pyrimidine-based Aurora kinase inhibitor was developed, which was found to reduce the levels of MYC oncoproteins. acs.org This compound showed significant inhibition of Aurora kinase. acs.org The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core can also be found in the Aurora kinase inhibitor tozasertib. mdpi.com

Table 3: Kinase Inhibition by Pyrazole Derivatives

| Compound Class | Target Kinase | IC50 / EC50 | Reference |

| 3-carbonyl-5-phenyl-1H-pyrazole derivative | BRAF V600E | 0.10 µM | researchgate.net |

| Triarylimidazole with phenylpyrazole group | Mutant BRAF | Nanomolar activity | nih.gov |

| Pyrimidine-based derivative (13 ) | Aurora A Kinase | >50% reduction of cMYC/MYCN at 1.0 µM | acs.org |

| 3-amino-1H-pyrazole-based inhibitor (43d ) | CDK16 | 33 nM | nih.gov |

Modulation of p53-MDM2 Pathway

Novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their ability to inhibit the p53-MDM2 protein-protein interaction. ekb.eg One of the most potent compounds, 7f , exhibited an IC50 of 3.05 ± 0.12 µM in an MCF7 cell line, which was 2.7-fold more active than the reference inhibitor nutlin-1. ekb.eg Furthermore, these compounds were shown to increase the levels of p53 and its downstream target p21 in cancer cell lines, indicating a restoration of the p53 tumor suppressor pathway. ekb.eg For example, compound 7b increased p53 and p21 levels by 3.86- and 1.78-fold, respectively, in leukemia MOLT4 cancer cells. ekb.eg These compounds also induced significant levels of apoptosis in MCF7 cells. ekb.eg

Table 4: Modulation of the p53-MDM2 Pathway by Pyrazolo[3,4-b]pyridine Derivatives

| Compound | p53-MDM2 Inhibition IC50 (µM) in MCF7 cells | Fold Increase in p53 Levels (Cell Line) | Fold Increase in p21 Levels (Cell Line) | Reference |

| 7f | 3.05 ± 0.12 | 2.98 (HOP92) | 2.43 (HOP92) | ekb.eg |

| 7b | - | 3.86 (MOLT4) | 1.78 (MOLT4) | ekb.eg |

| 7e | - | 2.53 (HOP92) | 2.74 (HOP92) | ekb.eg |

| Nutlin-1 | 8.21 ± 0.25 | - | - | ekb.eg |

Antimicrobial Research

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a wide range of bacterial pathogens. nih.gov

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the efficacy of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives against both Gram-positive and Gram-negative bacteria.

One study reported on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives. nih.gov The most promising compound, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide 2f , was highly effective against reference strains of Staphylococcus aureus and Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/ml. nih.gov This compound also showed significant activity against clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another series of pyrazole-thiazole hybrids containing a hydrazone moiety were reported as potent antimicrobial agents, with MIC values ranging from 1.9 to 3.9 μg/ml. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been described as potent broad-spectrum antibacterial agents, with Minimum Bactericidal Concentration (MBC) values of <1 μg/ml against several Gram-negative strains. nih.gov

Table 5: Antibacterial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/ml) | Reference |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide 2f | S. aureus ATCC 25923, S. aureus ATCC 6538, S. epidermidis ATCC 12228 | 7.81 | nih.gov |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide 2f | Clinical MRSA isolates | 1.96-7.81 | nih.gov |

| Pyrazole-thiazole hybrids with hydrazone moiety | Various bacterial strains | 1.9 - 3.9 | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains (e.g., E. coli, K. pneumoniae) | <1 (MBC) | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 strain | 1 | nih.gov |

Assessment of Antifungal Activity

The antifungal potential of pyrazole derivatives has been evaluated against a range of pathogenic fungi. Studies have demonstrated that these compounds can inhibit the growth of various fungal strains. For instance, different series of pyrazole derivatives have been screened for their activity against species such as Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. nih.gov The majority of the tested compounds in some studies were able to inhibit these Candida strains. nih.gov

Further research has explored the efficacy of pyrazole derivatives against other fungi, including Aspergillus niger, Aspergillus clavatus, and Fusarium oxysporum. researchgate.netijnrd.org The structural modifications on the pyrazole ring, such as the introduction of halogen atoms (chlorine or fluorine) on a substituted phenyl group, have been observed to influence the antifungal activity. nih.gov For example, some triazole derivatives incorporating a phenylethynyl pyrazole side chain exhibited good in vitro antifungal activities against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The mechanism often targeted is the fungal enzyme 14-alpha demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. ijnrd.org

Anticancer Research

The anticancer properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been extensively investigated, revealing significant cytotoxic effects against various human cancer cell lines and shedding light on their potential mechanisms of action.

Derivatives built from the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile core structure have demonstrated a wide range of cytotoxic activities. A series of novel 3-(halophenyl)-1-phenyl-1H-pyrazoles, which are closely related, were synthesized and evaluated for their anticancer properties against human cervical cancer (HeLa), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines. benthamdirect.com Similarly, derivatives of this core scaffold have been tested against human lung cancer (A549) and colon carcinoma (HCT-116) cell lines, showing a spectrum of anti-proliferative activities from potent to weak. nih.gov

Numerous studies have reported the efficacy of various pyrazole derivatives against a broad panel of cancer cells. These include cell lines for breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116, HT-29), lung cancer (A549, NCI-H460), liver cancer (HepG2), and pancreatic cancer (CFPAC-1), among others. nih.govnih.govnih.gov The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with some derivatives showing efficacy in the low micromolar range, comparable or even superior to standard chemotherapeutic drugs like doxorubicin, cisplatin, and etoposide. nih.govmdpi.comsrrjournals.com

Below is a table summarizing the in vitro cytotoxicity of selected pyrazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative 12b | A549 (Lung) | 8.21 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 12b | HCT-116 (Colon) | 19.56 | nih.gov |

| Indole-pyrazole hybrid 33 | HCT116 (Colon) | <23.7 | nih.gov |

| Indole-pyrazole hybrid 34 | MCF7 (Breast) | <23.7 | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole 6c | MCF-7 (Breast) | 3.9 - 35.5 (range for series) | rsc.org |

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast) | 0.25 | nih.gov |

| Pyrazole derivative 3f | MDA-MB-468 (Breast) | 14.97 (at 24h) | nih.gov |

| Thieno[2,3-c]pyrazole derivative Tpz-1 | Various (17 lines) | 0.19 - 2.99 | mdpi.com |

Research into the mechanisms underlying the anticancer activity of pyrazole derivatives has revealed their ability to interfere with key cellular processes that are critical for cancer cell survival and proliferation.